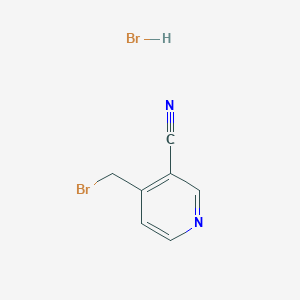
4-(Bromomethyl)nicotinonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)nicotinonitrile hydrobromide is an organic compound with the molecular formula C7H6Br2N2. It is a derivative of nicotinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is typically found as a white crystalline powder and is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)nicotinonitrile hydrobromide typically involves the bromination of 4-methyl nicotinonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The bromination process results in the formation of 4-(Bromomethyl)nicotinonitrile, which is then treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the final product is purified using crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)nicotinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 4-formyl nicotinonitrile and 4-carboxylic acid nicotinonitrile.
Reduction: Products include 4-(aminomethyl)nicotinonitrile.
Scientific Research Applications
4-(Bromomethyl)nicotinonitrile hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)nicotinonitrile hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol groups in proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the modification of nucleic acid structures, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)nicotinonitrile hydrochloride
- 4-(Iodomethyl)nicotinonitrile iodide
- 4-(Methyl)nicotinonitrile
Uniqueness
4-(Bromomethyl)nicotinonitrile hydrobromide is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group, making it a more potent electrophile in nucleophilic substitution reactions. Compared to the iodomethyl derivative, it is more stable and easier to handle, providing a balance between reactivity and stability.
Properties
Molecular Formula |
C7H6Br2N2 |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
4-(bromomethyl)pyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3H2;1H |
InChI Key |
VFAKKMRYDCDMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)C#N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















